![molecular formula C22H24N2O3 B2613418 N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888453-99-4](/img/structure/B2613418.png)
N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide
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Description
N-(4-ethylphenyl)-3-pivalamidobenzofuran-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as EPPB and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Carboxamide Derivatives of Benzo[b][1,6]naphthyridin-(5H)ones Synthesis:
- A study by Deady et al. (2005) focused on synthesizing a broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their derived carboxamides. These compounds exhibited potent cytotoxicity against murine leukemia and lung carcinoma, with several derivatives showing significant in vivo activity against colon tumors in mice (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Diuretic Activity
Biphenyl Benzothiazole-2-Carboxamide Derivatives:
- Another research conducted by Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and tested them for in vivo diuretic activity. Among the series, a specific derivative was identified as the most promising candidate (Yar & Ansari, 2009).
Antitumor Agents and DNA-Intercalating Properties
2-Phenylbenzimidazole-4-Carboxamides as Antitumor Agents:
- Research by Denny, Rewcastle, and Baguley (1990) synthesized substituted 2-phenylbenzimidazole-4-carboxamides and evaluated them for antitumor activity. Despite low DNA binding affinity, some compounds exhibited moderate antileukemic effects in vivo, suggesting a mechanism not via topoisomerase II (Denny, Rewcastle, & Baguley, 1990).
Angiotensin II Receptor Antagonists
Nonpeptide Angiotensin II Receptor Antagonists:
- A study by Carini et al. (1991) developed a new series of nonpeptide angiotensin II receptor antagonists, demonstrating potent antihypertensive effects upon oral administration. This research indicates the potential therapeutic applications of carboxamide derivatives in cardiovascular diseases (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).
Skin Metabolism and Toxicity of Parabens
Hydrolysis of Parabens by Skin Enzymes:
- Research by Jewell et al. (2007) explored the dermal absorption and metabolism of parabens, demonstrating the role of carboxylesterases in their hydrolysis. This study sheds light on the enzymatic processes involving carboxamide derivatives in skin metabolism (Jewell, Prusakiewicz, Ackermann, Payne, Fate, Voorman, & Williams, 2007).
properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-14-10-12-15(13-11-14)23-20(25)19-18(24-21(26)22(2,3)4)16-8-6-7-9-17(16)27-19/h6-13H,5H2,1-4H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFGNWWTJHPYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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